molecular formula C21H23NO4 B14673707 Ethyl prop-2-yn-1-yl 2,6-dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 39562-66-8

Ethyl prop-2-yn-1-yl 2,6-dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14673707
CAS No.: 39562-66-8
M. Wt: 353.4 g/mol
InChI Key: MGRFELFEFOFMSO-UHFFFAOYSA-N
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Description

Ethyl prop-2-yn-1-yl 2,6-dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a unique structure. This compound belongs to the dihydropyridine class, which is known for its diverse applications in medicinal chemistry, particularly in the development of calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl prop-2-yn-1-yl 2,6-dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of various substituents. Common reagents used in these reactions include aldehydes, amines, and acetylenes. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl prop-2-yn-1-yl 2,6-dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various dihydropyridine analogs.

Scientific Research Applications

Ethyl prop-2-yn-1-yl 2,6-dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl prop-2-yn-1-yl 2,6-dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels in the cell membrane. By binding to these channels, the compound can inhibit the influx of calcium ions, leading to a decrease in cellular excitability. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to manage conditions such as hypertension and angina.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with a similar mechanism of action.

    Amlodipine: Known for its long-acting effects in treating hypertension.

    Felodipine: Used for its vasodilatory properties in managing cardiovascular conditions.

Uniqueness

Ethyl prop-2-yn-1-yl 2,6-dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate stands out due to its unique substituents, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives

Properties

CAS No.

39562-66-8

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

3-O-ethyl 5-O-prop-2-ynyl 2,6-dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H23NO4/c1-6-12-26-21(24)18-15(5)22-14(4)17(20(23)25-7-2)19(18)16-11-9-8-10-13(16)3/h1,8-11,19,22H,7,12H2,2-5H3

InChI Key

MGRFELFEFOFMSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C)C(=O)OCC#C)C)C

Origin of Product

United States

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